PCAF-IN-2

Description

Propriétés

Formule moléculaire |

C10H7F3N6 |

|---|---|

Poids moléculaire |

268.20 g/mol |

Nom IUPAC |

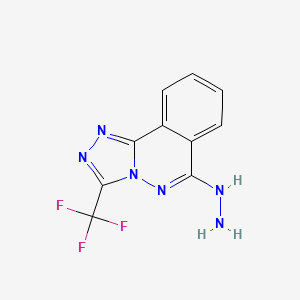

[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |

InChI |

InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18) |

Clé InChI |

VXUZXROYRSNHSD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of PCAF-IN-2: A Technical Overview

Despite its commercial availability and noted anti-tumor properties, the primary scientific literature detailing the discovery, synthesis, and comprehensive biological evaluation of the P300/CBP-associated factor (PCAF) inhibitor, PCAF-IN-2, remains elusive. Information regarding this compound is predominantly available through chemical vendor websites. Consequently, this guide synthesizes the publicly accessible data and provides a theoretical framework for its mechanism of action and experimental characterization, presented for a specialist audience of researchers, scientists, and drug development professionals.

This compound, also referred to as compound 17, has been identified as a potent inhibitor of the histone acetyltransferase PCAF. The compound exhibits anti-proliferative effects in various cancer cell lines and has been shown to induce apoptosis and cell cycle arrest. This technical overview will present the available quantitative data, propose a likely mechanism of action, and provide representative experimental protocols and visualizations to guide further research and understanding of this intriguing molecule.

Core Mechanism of Action: Targeting Histone Acetyltransferase Activity

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene expression. By inhibiting the catalytic activity of PCAF, this compound is presumed to prevent the acetylation of key protein targets, leading to downstream effects on gene expression, cell cycle progression, and apoptosis.

The direct biochemical inhibition of PCAF by this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. This inhibitory activity is the foundation of its observed cellular effects.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound, primarily sourced from chemical vendor technical datasheets.

| Biochemical Activity | Value |

| Target | PCAF |

| IC50 | 5.31 µM |

| Cellular Activity | HePG2 | MCF-7 | PC3 | HCT-116 |

| IC50 (µM) | 3.06 | 5.69 | 7.56 | 2.83 |

Visualizing the Molecular Pathway and Experimental Logic

To better understand the proposed mechanism and the experimental approaches to validate it, the following diagrams have been generated using the DOT language.

Detailed (Representative) Experimental Protocols

The following are representative protocols for the types of experiments likely used to characterize this compound. Note: These are standardized, hypothetical procedures and not the specific protocols from the original, unavailable research.

Biochemical PCAF Inhibition Assay (In Vitro)

-

Objective: To determine the IC50 of this compound against recombinant human PCAF.

-

Materials: Recombinant human PCAF, Acetyl-CoA, histone H3 peptide substrate, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), detection reagent (e.g., a fluorescent probe that reacts with the free thiol of Coenzyme A produced during the reaction).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add assay buffer, PCAF enzyme, and the diluted this compound or DMSO vehicle control.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of Acetyl-CoA and the histone H3 peptide substrate.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Proliferation Assay

-

Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines (e.g., HePG2, MCF-7, PC3, HCT-116), appropriate cell culture medium and supplements, this compound, a cell viability reagent (e.g., resazurin-based or ATP-based).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or a vehicle control (DMSO in medium).

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) on a plate reader.

-

Calculate the percent viability for each concentration of this compound and determine the IC50 value.

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Materials: HePG2 cells, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Treat HePG2 cells with this compound (e.g., at 10 µM) or a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

-

Objective: To determine if this compound induces apoptosis.

-

Materials: HePG2 cells, cell culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit.

-

Procedure:

-

Treat HePG2 cells with this compound (e.g., at 10 µM) or a vehicle control for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Concluding Remarks

This compound is a small molecule inhibitor of the histone acetyltransferase PCAF with demonstrated anti-tumor activity in cellular models. While the available data provides a foundational understanding of its biological effects, the absence of its primary publication limits a more in-depth analysis of its mechanism of action, selectivity profile, and pharmacokinetic properties. The representative protocols and diagrams provided herein offer a framework for the further investigation and characterization of this and similar compounds targeting PCAF for therapeutic development. Further research is warranted to fully elucidate the therapeutic potential of this compound.

PCAF-IN-2: A Selective Inhibitor of P300/CBP-Associated Factor (PCAF) for Research and Drug Development

Abstract

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation by acetylating histone and non-histone proteins.[1] Its involvement in various cellular processes, including cell cycle progression, differentiation, and tumorigenesis, has positioned it as a significant target for therapeutic intervention.[2][3] PCAF-IN-2 is a potent and selective small-molecule inhibitor of PCAF. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of PCAF activity.

Introduction to PCAF (KAT2B)

PCAF is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[2] It functions as the catalytic subunit of a transcriptional co-activator complex, acetylating key lysine residues on histones, such as H3K14, to modulate chromatin structure and facilitate gene activation.[1] Beyond histones, PCAF's substrates include a wide array of non-histone proteins, such as the tumor suppressor p53, the transcription factor NF-κB, and β-catenin, thereby regulating their stability, localization, and activity. Due to its central role in gene expression and its deregulation in various diseases, including cancer and inflammatory conditions, the development of selective PCAF inhibitors is an area of intense research.

This compound: A Potent PCAF Inhibitor

This compound (also referred to as compound 17 in some literature) has been identified as a potent inhibitor of PCAF's acetyltransferase activity. It serves as a valuable chemical probe for elucidating the biological functions of PCAF and as a lead compound for the development of novel therapeutics.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The data is summarized in the table below for clear comparison.

| Assay Type | Target | IC50 Value (µM) | Reference |

| Enzymatic Assay | PCAF | 5.31 | |

| Cell-Based Assay | HePG2 (Hepatocellular Carcinoma) | 3.06 | |

| Cell-Based Assay | HCT-116 (Colorectal Carcinoma) | 2.83 | |

| Cell-Based Assay | MCF-7 (Breast Cancer) | 5.69 | |

| Cell-Based Assay | PC3 (Prostate Cancer) | 7.56 |

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PCAF. This primary action leads to a cascade of downstream cellular events, primarily the induction of apoptosis and cell cycle arrest in cancer cells.

Cellular Effects

-

Apoptosis Induction: Treatment of cancer cells, such as the HePG2 line, with this compound (e.g., at 10 µM for 24 hours) leads to the induction of programmed cell death (apoptosis).

-

Cell Cycle Arrest: The inhibitor causes cells to arrest in the G2/M phase of the cell cycle, preventing cell division and proliferation.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound impacts several critical signaling pathways where PCAF plays a key regulatory role.

General Mechanism of PCAF Inhibition

PCAF functions as a transcriptional co-activator. It is recruited to gene promoters by transcription factors, where it acetylates histones. This acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and leading to a more open chromatin structure, which facilitates transcription. This compound blocks this fundamental process.

Caption: General mechanism of this compound action.

PCAF's Role in NF-κB and Inflammatory Signaling

PCAF can acetylate the p65 subunit of NF-κB, which is crucial for its transcriptional activity and the subsequent expression of inflammatory genes. By inhibiting PCAF, this compound can suppress NF-κB-mediated inflammation, a pathway implicated in neuroinflammation and renal injury.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: Cell-Based Assays

A typical workflow to characterize the cellular activity of this compound involves a sequence of standard cell biology assays.

Caption: Workflow for cellular characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. The following sections outline standard protocols for key experiments.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of PCAF.

-

Objective: To determine the IC50 value of this compound against recombinant human PCAF.

-

Materials:

-

Recombinant human PCAF enzyme.

-

Histone H3 peptide or full-length histone H3 as a substrate.

-

Acetyl-Coenzyme A (Acetyl-CoA), labeled (e.g., [3H]-Acetyl-CoA) or unlabeled.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

This compound dissolved in DMSO.

-

Detection system (e.g., scintillation counter for radioactive assays, or specific antibody for ELISA-based formats).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

-

In a microplate, add the PCAF enzyme, histone H3 substrate, and the diluted this compound or DMSO vehicle control.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

-

Stop the reaction (e.g., by adding an acidic solution or spotting onto filter paper).

-

Quantify the amount of acetylation. For radioactive assays, this involves measuring the incorporation of [3H]-acetyl groups into the histone substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.

-

Objective: To determine the IC50 of this compound in various cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HePG2, HCT-116, MCF-7).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plates for a specified time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Objective: To assess if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).

-

Materials:

-

HePG2 cells or other relevant cell lines.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol for fixation.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

-

Procedure:

-

Culture cells and treat them with a specific concentration of this compound (e.g., 10 µM) or a vehicle control for a set time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the control to identify any accumulation in a specific phase.

-

Conclusion

This compound is a potent and valuable tool for studying the multifaceted roles of PCAF. Its ability to induce apoptosis and G2/M cell cycle arrest in various cancer cell lines highlights the therapeutic potential of PCAF inhibition. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into cancer biology, inflammation, and other PCAF-mediated processes. Further studies on its selectivity profile against other HATs, such as the highly homologous GCN5, and its in vivo efficacy will be critical for its progression as a potential therapeutic agent.

References

The Dual Role of PCAF in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P300/CBP-associated factor (PCAF), also known as Lysine Acetyltransferase 2B (KAT2B), is a histone acetyltransferase (HAT) belonging to the GNAT (GCN5-related N-acetyltransferase) family. It plays a critical, yet complex, role in regulating gene expression and protein function through the acetylation of both histone and non-histone proteins. This technical guide provides an in-depth examination of the multifaceted role of PCAF in cancer cell proliferation, detailing its enzymatic function, its involvement in key oncogenic and tumor-suppressive pathways, and its potential as a therapeutic target. We present quantitative data on its functional impact, detailed experimental protocols for its study, and visual diagrams of its core signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: PCAF as a Transcriptional Co-regulator

PCAF functions as a pivotal epigenetic modulator. Its primary role is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on target proteins. This modification neutralizes the positive charge of lysine, altering protein conformation, interaction, stability, and localization. PCAF's targets are diverse and include core histones (primarily H3K9, H3K14) and a multitude of non-histone proteins central to cancer biology, such as p53 and c-Myc.[1][2]

The functional consequence of PCAF activity is highly context-dependent, varying significantly across different cancer types. In some malignancies, PCAF acts as a tumor suppressor by activating cell cycle checkpoints and promoting apoptosis, while in others, it functions as an oncoprotein, driving proliferation.[3][4] This duality underscores the complexity of its regulatory network and its importance as a subject of study in oncology.

The Dichotomous Role of PCAF in Cancer Proliferation

PCAF's impact on cell proliferation is not uniform and is dictated by the specific cellular context and tumor type.

PCAF as a Tumor Suppressor

In several cancers, PCAF inhibits proliferation and promotes apoptosis through the regulation of key cell cycle components.

-

Gastric Cancer: PCAF has been identified as a potential tumor suppressor in gastric cancer, where its expression is often downregulated.[4] Overexpression in gastric cancer cells impairs the interaction between CDK4 and Cyclin D1, leading to cell cycle arrest.

-

Hepatocellular Carcinoma (HCC): In HCC cell lines, overexpression of PCAF induces apoptosis and arrests cell growth. This is achieved, in part, by acetylating histone H4 and inactivating the pro-survival AKT signaling pathway.

-

Esophageal Squamous Cell Carcinoma (ESCC): Overexpression of PCAF in ESCC cells leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S-phase population, effectively inhibiting DNA synthesis and the G1/S transition.

PCAF as a Promoter of Proliferation

Conversely, in other cancer types, PCAF activity is co-opted to drive cell proliferation.

-

Medulloblastoma and Glioblastoma: PCAF is a critical positive cofactor of the Hedgehog-Gli signaling pathway. It interacts with the transcription factor GLI1 and increases H3K9 acetylation on the promoters of Hh target genes, which are essential for proliferation in these brain tumors. Depletion of PCAF in these cells leads to decreased proliferation and increased apoptosis.

-

Lung Adenocarcinoma: Studies have implicated PCAF in promoting the progression of lung adenocarcinoma through the acetylation of the histone methyltransferase EZH2.

Core Signaling Pathways Modulated by PCAF

PCAF exerts its influence on cell proliferation by directly interacting with and modifying critical proteins in major signaling pathways.

The PCAF-c-Myc Axis: A Pro-Proliferative Interaction

The oncoprotein c-Myc is a master regulator of cell proliferation, and its activity is tightly controlled. PCAF-mediated acetylation is a key mechanism for stabilizing the c-Myc protein.

-

Mechanism of Action: PCAF, along with its homolog GCN5, directly acetylates c-Myc. This acetylation dramatically increases the stability of the c-Myc protein, extending its half-life and thereby enhancing its transcriptional activity on pro-proliferative target genes. Studies on the related acetyltransferase p300 have shown it can increase c-Myc's half-life by approximately 3-fold. This stabilization prevents c-Myc from undergoing ubiquitin-mediated degradation.

References

- 1. The p53-HAT connection: PCAF rules? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-dependent growth arrest and induction of p21: A critical role for PCAF-mediated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of PCAF-IN-2 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation through the acetylation of histone and non-histone proteins. Its activity is implicated in a variety of cellular processes, including cell cycle progression, DNA repair, and differentiation, making it a compelling target for therapeutic intervention in diseases such as cancer. PCAF-IN-2 is a small molecule inhibitor of PCAF. This technical guide provides a comprehensive overview of the effect of this compound on histone acetylation, detailing its mechanism of action, its impact on specific histone marks, and the experimental methodologies used to elucidate these effects.

Introduction to PCAF and Histone Acetylation

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin conformation that is generally associated with transcriptional activation.

PCAF is a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs and is known to acetylate several lysine residues on histones, with a preference for histone H3.[1][2] Specifically, PCAF has been strongly linked to the acetylation of lysine 9 on histone H3 (H3K9ac), a mark predominantly found at the transcription start sites of active genes.[3][4] Additionally, studies have implicated PCAF in the acetylation of other histone residues, including H3K14 and H4K8.[5]

This compound: A Potent Inhibitor of PCAF

This compound is a compound identified as a potent inhibitor of PCAF, with a reported half-maximal inhibitory concentration (IC50) of 5.31 µM in in vitro assays. Its inhibitory activity extends to cellular contexts, where it has demonstrated anti-tumor effects in various cancer cell lines. Understanding the precise molecular consequences of PCAF inhibition by this compound, particularly its effect on histone acetylation, is critical for its development as a chemical probe and potential therapeutic agent.

Effect of this compound on Histone Acetylation

While direct quantitative data for this compound's effect on specific histone marks is still emerging in publicly available literature, the functional consequences of PCAF inhibition are well-documented through studies using other inhibitors or genetic knockdown approaches. These studies provide a strong foundation for understanding the expected effects of this compound.

Impact on H3K9 Acetylation

Given PCAF's primary role in H3K9 acetylation, treatment with this compound is expected to lead to a significant reduction in the levels of H3K9ac. Studies using other PCAF inhibitors, such as garcinol, have demonstrated a decrease in H3K9ac levels. Similarly, knockdown of PCAF has been shown to reduce global H3K9ac levels. This reduction in H3K9ac at gene promoters would likely lead to a more condensed chromatin state and subsequent repression of target gene expression.

Impact on Other Histone Acetylation Marks

PCAF has also been shown to acetylate other histone residues, including H4K8. Therefore, it is plausible that this compound could also lead to a decrease in H4K8ac levels. The inhibition of PCAF has been shown to result in decreased H4K8ac at stalled replication forks. The effect of this compound on a broader range of histone acetylation marks warrants further investigation to fully characterize its selectivity and off-target effects.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Further research is required to populate data on its specific effects on histone acetylation.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PCAF IC50 | 5.31 µM | In vitro HAT assay | |

| HepG2 IC50 | 3.06 µM | Cellular Proliferation Assay | |

| MCF-7 IC50 | 5.69 µM | Cellular Proliferation Assay | |

| PC3 IC50 | 7.56 µM | Cellular Proliferation Assay | |

| HCT-116 IC50 | 2.83 µM | Cellular Proliferation Assay |

Signaling Pathways Modulated by PCAF Inhibition

The activity of PCAF is integrated into broader cellular signaling networks. One such pathway involves the Extracellular signal-regulated kinase 1/2 (ERK1/2). Studies have shown that the activation of the ERK1/2 pathway can lead to increased PCAF expression and subsequent hyperacetylation of H3K9, promoting cardiomyocyte hypertrophy. Inhibition of PCAF with a small molecule inhibitor would be expected to antagonize this pathway, leading to a reduction in H3K9ac and potentially mitigating the hypertrophic response.

Caption: The ERK1/2 signaling pathway leading to PCAF-mediated H3K9 acetylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on histone acetylation.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of PCAF and its inhibition by this compound.

Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human PCAF enzyme, histone H3 peptide substrate, and HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

-

Initiation: Start the reaction by adding Acetyl-CoA. For radiometric assays, [3H]-acetyl-CoA is used. For fluorometric assays, unlabeled acetyl-CoA is used.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Radiometric: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper, wash away unincorporated [3H]-acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorometric: Stop the reaction and add a thiol-sensitive probe that fluoresces upon reacting with the free CoA-SH produced during the reaction. Measure fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This cellular assay determines the effect of this compound on the levels of specific histone acetylation marks in cells.

Caption: Workflow for Western blot analysis of histone acetylation.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a desired time period (e.g., 24 hours).

-

Histone Extraction: Harvest cells and perform acid extraction to enrich for histone proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9ac, anti-H4K8ac) and a loading control (e.g., anti-total H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the localization of specific histone modifications at particular genomic regions.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map the histone modification across the genome.

Conclusion

This compound is a valuable tool for studying the biological roles of PCAF and its associated histone acetylation marks. Based on the known functions of PCAF, this inhibitor is expected to primarily reduce H3K9ac levels, with potential effects on other histone modifications such as H4K8ac. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on histone acetylation and to further explore its therapeutic potential. Future studies should focus on generating specific quantitative data for this compound's effects on a wide range of histone marks and elucidating its impact on downstream gene expression and cellular phenotypes.

References

The Impact of PCAF-IN-2 on Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT), plays a crucial role in transcriptional regulation and is implicated in various cellular processes, including cell cycle control and apoptosis. Dysregulation of PCAF activity has been linked to the pathogenesis of several diseases, including cancer. PCAF-IN-2 is a potent and specific small-molecule inhibitor of PCAF with a reported IC50 value of 5.31 µM[1]. This technical guide provides an in-depth overview of the current understanding of this compound's effects on apoptosis and cell cycle arrest, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anti-tumor agent.

| Cell Line | Cancer Type | IC50 (µM) |

| HePG2 | Hepatocellular Carcinoma | 3.06[1] |

| MCF-7 | Breast Cancer | 5.69[1] |

| PC3 | Prostate Cancer | 7.56[1] |

| HCT-116 | Colorectal Cancer | 2.83[1] |

Table 1: Anti-tumor Activity of this compound in Various Cancer Cell Lines

Studies have shown that treatment with this compound leads to the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. In HePG2 cells, treatment with 10 µM of this compound for 24 hours has been observed to induce both of these cellular events. While specific quantitative data from dose-response and time-course studies for this compound's impact on the percentage of apoptotic cells and cell cycle distribution are not extensively available in the public domain, the established protocols to acquire such data are detailed in the following section.

Experimental Protocols

To elucidate the effects of this compound on apoptosis and cell cycle, standardized experimental procedures are employed.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This is a widely used method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol Outline:

-

Cell Treatment: Seed cells (e.g., HePG2) in 6-well plates and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis of Apoptosis Markers:

-

Principle: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protocol Outline:

-

Protein Extraction: Following treatment with this compound, lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and BAX. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Cell Cycle Analysis

Propidium Iodide (PI) Staining by Flow Cytometry:

-

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Collect cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

-

Signaling Pathways and Molecular Mechanisms

The inhibition of PCAF by this compound is believed to trigger a cascade of events leading to apoptosis and cell cycle arrest. While the precise pathway for this compound is still under investigation, the known roles of PCAF provide a strong basis for the expected mechanism.

Apoptosis Signaling Pathway

PCAF is known to influence the expression of proteins in the Bcl-2 family. Inhibition of PCAF may lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein BAX. This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

Cell Cycle Arrest Signaling Pathway

PCAF can directly interact with and regulate the activity of cyclin-dependent kinase 2 (cdk2), a key regulator of the S and G2/M phases of the cell cycle. Inhibition of PCAF by this compound could therefore lead to the dysregulation of cdk2 activity. Furthermore, PCAF can influence the expression of cell cycle inhibitors like p21. An increase in p21 expression can inhibit the activity of cyclin-cdk complexes, leading to cell cycle arrest. The observed G2/M arrest upon this compound treatment suggests an impact on the Cyclin B1/Cdc2 complex, a critical regulator of the G2 to M phase transition.

Experimental Workflow

A typical workflow for investigating the effects of this compound on a cancer cell line would involve a series of integrated experiments.

Conclusion

This compound is a promising anti-tumor agent that exerts its effects through the induction of apoptosis and G2/M cell cycle arrest. While the precise molecular mechanisms are still being unraveled, the inhibition of PCAF's acetyltransferase activity likely disrupts key signaling pathways controlling cell survival and proliferation. Further research, including detailed dose-response and time-course studies, is necessary to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for its efficacy in various cancer types. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the anti-cancer properties of PCAF inhibitors.

References

Discovery and Synthesis of PCAF-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PCAF-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. This document consolidates available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to this compound

This compound, also identified as compound 17 in the primary literature, is a novel small molecule inhibitor belonging to the 1,2,4-triazolophthalazine scaffold.[1] It has demonstrated significant inhibitory activity against the PCAF enzyme and exhibits potent anti-tumor effects in various cancer cell lines.[1] Mechanistically, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its enzymatic inhibition and cytotoxic activities.

Table 1: this compound Enzymatic Inhibition

| Target | IC₅₀ (µM) |

| PCAF | 5.31[1] |

Table 2: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HePG2 | Hepatocellular Carcinoma | 3.06[1] |

| MCF-7 | Breast Cancer | 5.69 |

| PC3 | Prostate Cancer | 7.56 |

| HCT-116 | Colorectal Carcinoma | 2.83 |

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound (compound 17) is not explicitly available in the primary publication or its supplementary materials. However, based on the general synthetic schemes provided for analogous 1,2,4-triazolophthalazine derivatives in the literature, a representative synthetic protocol is outlined below. The core of the synthesis involves a Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis Protocol:

This protocol is a plausible method for the synthesis of this compound based on procedures for similar compounds.

Step 1: Synthesis of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine

A mixture of 1,4-dichlorophthalazine and an excess of acetylhydrazide in a suitable solvent such as n-butanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield 6-chloro-3-methyl-triazolo[3,4-a]phthalazine.

Step 2: Suzuki-Miyaura Coupling

A mixture of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine, a suitable boronic acid or boronate ester derivative of 3-(benzylsulfamoyl)phenyl, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a solvent system such as a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) until the starting materials are consumed, as monitored by TLC. After cooling to room temperature, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These are based on standard and widely accepted laboratory procedures.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay

This in vitro assay is designed to measure the ability of this compound to inhibit the enzymatic activity of PCAF.

-

Materials: Recombinant human PCAF, histone H3 peptide substrate, Acetyl-CoA, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), and a detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent developer).

-

Procedure:

-

Prepare a reaction mixture containing the PCAF enzyme, histone H3 substrate, and assay buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction wells.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and measure the level of histone acetylation using an appropriate detection method, such as an ELISA-based format with a primary antibody against acetylated H3 and a secondary antibody conjugated to a reporter enzyme.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Materials: HePG2, MCF-7, PC3, and HCT-116 cells, complete culture medium, this compound, and a cell viability reagent (e.g., MTT, MTS, or resazurin).

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis induced by this compound.

-

Materials: HePG2 cells, complete culture medium, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Procedure:

-

Treat HePG2 cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).

-

Cell Cycle Analysis

This flow cytometry-based assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Materials: HePG2 cells, complete culture medium, this compound, PBS, ethanol for fixation, and a DNA staining solution (e.g., Propidium Iodide with RNase A).

-

Procedure:

-

Treat HePG2 cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in the DNA staining solution.

-

Incubate the cells in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by PCAF inhibition and a general workflow for the discovery and characterization of this compound.

Caption: Simplified signaling pathways regulated by PCAF and inhibited by this compound.

Caption: General experimental workflow for the discovery and characterization of this compound.

References

The Therapeutic Potential of Inhibiting PCAF in Oncology: A Technical Guide

Executive Summary: The P300/CBP-associated factor (PCAF), a member of the GNAT family of lysine acetyltransferases (KATs), has emerged as a critical regulator in oncology with a notably complex, context-dependent role.[1] PCAF functions not only as a histone acetyltransferase, primarily targeting H3K9, but also acetylates numerous non-histone proteins, including key tumor suppressors and oncoproteins like p53, c-myc, and Gli1.[2][3][4] Furthermore, it possesses intrinsic E3 ligase activity, promoting ubiquitin-dependent protein degradation.[2] This functional duality positions PCAF as a pivotal node in cellular signaling, influencing processes from proliferation and apoptosis to DNA damage repair and metastasis. Dysregulation of PCAF expression is observed in a wide range of cancers, where it can act as either a tumor suppressor or an oncogene depending on the cellular context. This whitepaper provides an in-depth technical overview of the signaling pathways governed by PCAF, the preclinical evidence supporting its inhibition as a therapeutic strategy, and the current landscape of small molecule inhibitors, offering a guide for researchers and drug development professionals in oncology.

Introduction: The Dual Functionality of PCAF

P300/CBP-associated factor (PCAF), also known as KAT2B, is a crucial epigenetic and transcriptional regulator. Its primary enzymatic function is that of a histone acetyltransferase (HAT), transferring an acetyl group from acetyl-CoA to lysine residues on histone tails. This activity, particularly the acetylation of H3K9, generally leads to a more open chromatin structure, facilitating gene transcription.

Beyond histones, PCAF's substrate scope is broad, encompassing a variety of non-histone proteins involved in cancer pathogenesis. By acetylating transcription factors and other regulatory proteins, PCAF can modulate their stability, localization, DNA-binding affinity, and interaction with other proteins. Compounding this complexity, PCAF also functions as an E3 ubiquitin ligase, targeting specific proteins for proteasomal degradation. This dual catalytic activity means that PCAF's influence on cancer can be profoundly different depending on the specific tumor type and the dominant signaling pathways at play. In some cancers, such as gastric and hepatocellular carcinoma, PCAF acts as a tumor suppressor, with its downregulation correlating with poor prognosis. Conversely, in cancers like lung adenocarcinoma and glioblastoma, PCAF exhibits oncogenic properties, where its activity is required for tumor cell proliferation. This context-dependent functionality underscores the importance of a detailed mechanistic understanding for therapeutically targeting PCAF.

PCAF's Role in Key Cancer Signaling Pathways

PCAF is integrated into multiple signaling networks that are fundamental to cancer progression. Its inhibition can therefore lead to distinct anti-tumor outcomes depending on the pathway being targeted.

The PCAF-p16-CDK4 Axis in Gastric Cancer

In gastric cancer (GC), PCAF functions as a tumor suppressor. It is frequently downregulated in GC tissues, which correlates with poor patient survival. PCAF exerts its suppressive effects through a novel axis involving the anion exchanger 1 (AE1) oncoprotein and the p16 tumor suppressor. PCAF interacts directly with AE1, promoting its ubiquitin-mediated degradation. This action releases p16, which is otherwise sequestered in the cytoplasm by AE1. Simultaneously, PCAF interacts with and upregulates p16 at the protein level, promoting its translocation into the nucleus. In the nucleus, p16 binds to and inhibits cyclin-dependent kinase 4 (CDK4), preventing the formation of the CDK4-Cyclin D1 complex. This leads to cell cycle arrest at the G1/S transition, thereby inhibiting GC proliferation.

PCAF in the Hedgehog-Gli Pathway

In contrast to its role in gastric cancer, PCAF demonstrates oncogenic activity in medulloblastoma and glioblastoma by acting as a critical cofactor for the Hedgehog (Hh)-Gli signaling pathway. The Hh pathway is a key regulator of development and its aberrant activation drives tumorigenesis in several cancers. The final effectors of this pathway are the GLI family of transcription factors. Upon Hh pathway activation, PCAF is recruited to the promoters of Hh target genes, such as GLI1 and PTCH, through a direct interaction with the GLI1 protein. This recruitment leads to the acetylation of histone H3 at lysine 9 (H3K9Ac), an epigenetic mark that facilitates transcriptional activation. The resulting expression of Hh target genes promotes cancer cell proliferation and inhibits apoptosis. Depletion of PCAF in these cancer cells impairs Hh signaling, reduces target gene expression, decreases proliferation, and increases apoptosis.

PCAF in DNA Damage Response and Apoptosis

PCAF plays a crucial role in the cellular response to DNA damage, primarily through its interaction with the p53 tumor suppressor. Following DNA damage, kinases like ATM and ATR are activated, which in turn can modulate PCAF activity. PCAF directly acetylates p53 at lysine 320, which enhances p53's DNA-binding affinity and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Furthermore, PCAF is involved in regulating apoptosis through non-p53 mechanisms. It can acetylate Ku70, a key protein in the non-homologous end joining (NHEJ) DNA repair pathway. Acetylation of Ku70 causes it to release the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and trigger apoptosis. This positions PCAF as a key factor that helps determine cell fate following genotoxic stress.

Preclinical Evidence for PCAF Inhibition

The therapeutic rationale for inhibiting PCAF is supported by a growing body of preclinical data from genetic and pharmacological studies. These studies demonstrate that reducing PCAF activity can effectively curb cancer cell growth and survival, particularly in tumors where PCAF acts as an oncogene.

Effects of PCAF Inhibition in Cancer Models

Genetic knockdown of PCAF using siRNA or shRNA has been shown to reduce proliferation and colony formation in glioblastoma and medulloblastoma cells. Similarly, in gastric cancer cells, while PCAF itself is a tumor suppressor, modulating its downstream pathways has therapeutic implications. In animal models, siRNA-mediated targeting of AE1, a protein whose degradation is promoted by PCAF, led to a significant decrease in tumor incidence from ~70% to 15.8%. Pharmacological inhibition of PCAF's HAT activity with natural compounds like anacardic acid (AA) has been shown to reduce the expression of Hh target genes and induce apoptosis in medulloblastoma cells, mimicking the effects of PCAF depletion.

| Cancer Type | Model | PCAF Modulation | Key Quantitative Outcomes | Reference |

| Medulloblastoma | DAOY cell line | PCAF siRNA | Significant reduction in Hh target genes Gli1 and Ptch expression. | |

| Medulloblastoma | DAOY cell line | Anacardic Acid (AA) | Strong reduction of PTCH expression and increase in apoptosis. | |

| Glioblastoma | U87 cell line | PCAF siRNA | Strongly reduced number of cell colonies. | |

| Gastric Cancer | SGC7901, MKN45 cells | PCAF Overexpression | Inhibited cell growth and colony formation; increased G1/S phase cells. | |

| Hepatocellular Carcinoma | HCC cell lines | PCAF Downregulation | Facilitated tumor cell migration and invasion via EMT. | |

| Colon Cancer | HCT116, HT29 cells | CCT077791, CCT077792 | Concentration-dependent decrease in cellular acetylation and growth inhibition. | |

| Various Cancers | HePG2, MCF-7, PC3, HCT-116 | PCAF-IN-2 | Dose-dependent anti-tumor activity (IC50s: 3.06, 5.69, 7.56, 2.83 µM). |

Small Molecule Inhibitors of PCAF

While no PCAF inhibitors are currently in clinical use, several small molecules have been identified and characterized in preclinical settings. These compounds range from natural products to synthetic molecules and serve as crucial tools for probing PCAF biology and as starting points for drug development.

| Inhibitor Name | Source/Type | Target(s) | IC₅₀ (PCAF) | Reported Anti-Cancer Activity | Reference |

| Garcinol | Natural Product | PCAF, p300 | ~5 µM | Potently inhibits HATs; chemopreventive effects observed in mice. | |

| Anacardic Acid | Natural Product | PCAF, p300 | Not specified | Induces apoptosis in medulloblastoma cells. | |

| Curcumin | Natural Product | p300/CBP (PCAF less so) | Not specified | Cell-permeable inhibitor of acetyltransferase activity. | |

| Isothiazolones (CCT077791) | Synthetic | PCAF, p300 | 1 to >50 µM | Inhibits growth of human tumor cell lines (GI50 0.8 to >50 µM). | |

| Embelin | Natural Product | PCAF | Not specified | Specifically inhibits H3K9 acetylation. | |

| This compound | Synthetic | PCAF | 5.31 µM | Induces apoptosis and G2/M cell cycle arrest in HePG2 cells. | |

| PU139 | Synthetic | Gcn5, PCAF, CBP, p300 | 9.74 µM | Triggers caspase-independent cell death. |

Key Experimental Protocols

Validating the therapeutic potential of PCAF inhibitors requires a standardized set of robust assays. Methodologies for key experiments are detailed below.

PCAF Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescent)

This assay measures the enzymatic activity of PCAF by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.

Principle: The free thiol group on CoA-SH reacts with the fluorescent dye 7-(diethylamino)-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a fluorescent adduct that can be quantified. A decrease in fluorescence in the presence of an inhibitor indicates reduced PCAF activity.

Protocol:

-

Preparation: Prepare assay buffer, Acetyl-CoA solution, recombinant PCAF enzyme solution, and histone H3 peptide substrate. Dissolve test compounds (inhibitors) in DMSO.

-

Reaction Setup: In a 96-well plate, add 15 µL of assay buffer, 5 µL of Acetyl-CoA, and 10 µL of diluted PCAF enzyme to each well.

-

Inhibitor Addition: Add test compounds at desired concentrations. Include a positive control (e.g., Anacardic Acid) and a negative control (DMSO vehicle).

-

Initiate Reaction: Add the histone substrate to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Add CPM dye to each well. The dye will react with the CoA-SH produced.

-

Measurement: Measure fluorescence intensity using a plate reader (Excitation/Emission ~390/460 nm).

-

Analysis: Calculate the percent inhibition relative to the DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of the PCAF inhibitor for a specified duration (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at ~510 nm on a microplate reader.

-

Analysis: Determine the concentration of inhibitor that causes 50% growth inhibition (GI₅₀).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of a PCAF inhibitor in a mouse model of cancer.

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., HCT116, DAOY) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) every 2-3 days.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Treatment Administration: Administer the PCAF inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry for target engagement biomarkers like H3K9Ac).

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine therapeutic efficacy.

Challenges and Future Directions

The development of PCAF inhibitors for oncology faces several challenges. The primary hurdle is achieving inhibitor specificity. PCAF belongs to the GNAT family of acetyltransferases, which includes GCN5, and the two share high structural homology in their catalytic domains. Many current inhibitors show activity against both PCAF and GCN5, as well as p300/CBP, making it difficult to attribute anti-cancer effects solely to PCAF inhibition. Developing highly selective PCAF inhibitors is essential for minimizing off-target effects and validating PCAF as a drug target.

Another significant challenge is PCAF's dual role as both a tumor suppressor and an oncogene. This context-dependent function implies that a PCAF inhibitor would likely be effective only in a specific subset of cancers where PCAF activity is oncogenic (e.g., Hh-driven brain tumors). Conversely, its use would be contraindicated in tumors where PCAF is protective (e.g., gastric cancer). Therefore, the successful clinical development of PCAF inhibitors will depend on the identification of robust predictive biomarkers to select the appropriate patient populations.

Future research should focus on:

-

Developing Selective Inhibitors: Utilizing structure-based drug design to create inhibitors that specifically target the PCAF catalytic site or allosteric sites, sparing GCN5 and other HATs.

-

Biomarker Discovery: Identifying genetic or expression signatures (e.g., high GLI1 expression, specific mutations) that predict sensitivity to PCAF inhibition.

-

Combination Therapies: Exploring rational combinations of PCAF inhibitors with other targeted agents or standard chemotherapy. For instance, in tumors reliant on the Hh pathway, combining a PCAF inhibitor with an SMO antagonist like vismodegib could offer synergistic benefits.

Conclusion

PCAF is a multifaceted enzyme that sits at the crossroads of epigenetic regulation and protein quality control. Its role in cancer is complex, dictated by the specific cellular and signaling context. In certain malignancies, particularly those driven by pathways like Hedgehog-Gli, PCAF functions as a critical oncogenic cofactor, making its enzymatic activity a compelling therapeutic target. Preclinical studies with genetic tools and first-generation small molecule inhibitors have validated this potential, demonstrating that PCAF inhibition can lead to reduced cancer cell proliferation, cell cycle arrest, and apoptosis. While challenges related to inhibitor specificity and patient selection remain, continued research into the nuanced biology of PCAF and the development of next-generation selective inhibitors hold significant promise for delivering a new class of targeted therapies in oncology.

References

- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCAF acts as a gastric cancer suppressor through a novel PCAF-p16-CDK4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

PCAF-IN-2: A Technical Guide to its Target Engagement and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PCAF-IN-2, a potent inhibitor of the p300/CBP-associated factor (PCAF). The document details its target protein, binding affinity, and the molecular pathways it modulates. Experimental protocols for key assays are provided to facilitate further research and development.

Core Target: PCAF Bromodomain

This compound specifically targets the bromodomain of PCAF, a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation.[1][2] The PCAF protein, also known as KAT2B, is a transcriptional coactivator involved in various cellular processes, including cell cycle control, DNA repair, and apoptosis.[3] Its bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2][4]

The crystal structure of the human PCAF bromodomain has been resolved, providing a basis for understanding inhibitor binding. The binding pocket for acetylated lysine is a key target for small molecule inhibitors like this compound.

Binding Affinity and Potency

This compound is a potent inhibitor of PCAF with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The inhibitory activity of this compound and other relevant PCAF inhibitors is summarized in the table below.

| Compound | Target | Assay Type | IC50 / Kd | Reference |

| This compound | PCAF | Not Specified | 5.31 µM | |

| L-Moses (L-45) | PCAF Bromodomain | Isothermal Titration Calorimetry (ITC) | 126 nM (Kd) | |

| Compound 1 | PCAF Bromodomain | Not Specified | 1.6 µM | |

| Compound 2 | PCAF Bromodomain | Not Specified | 0.93 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Histone Acetyltransferase (HAT) Activity Assay (IC50 Determination)

This protocol is adapted from commercially available fluorescence-based HAT inhibitor screening kits and can be used to determine the IC50 value of this compound.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Developing solution (containing a thiol-detecting reagent like CPM)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Histone H3 peptide substrate

-

This compound dilution (or vehicle control)

-

Recombinant PCAF enzyme

-

-

Initiate the reaction by adding Acetyl-CoA to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution.

-

Add the developing solution to each well and incubate in the dark for 15-30 minutes. This solution contains a reagent that reacts with the free CoA produced during the HAT reaction to generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

This protocol provides a general framework for measuring the binding affinity of an inhibitor to the PCAF bromodomain.

Materials:

-

Purified recombinant PCAF bromodomain protein

-

This compound or other test inhibitor

-

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

-

Syringe for injection

Procedure:

-

Thoroughly dialyze the purified PCAF bromodomain protein against the ITC buffer.

-

Dissolve the inhibitor in the same ITC buffer to ensure a perfect match.

-

Degas both the protein and inhibitor solutions to prevent air bubbles.

-

Load the PCAF bromodomain solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

The raw data will show heat pulses for each injection. Integrate these peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways Modulated by this compound

Inhibition of PCAF's bromodomain by this compound is expected to disrupt its function in transcriptional regulation, leading to downstream effects on cell cycle progression and apoptosis.

This compound and the p53-p21 Pathway

PCAF is known to acetylate the tumor suppressor protein p53 at lysine 320 (K320). This acetylation event enhances the ability of p53 to bind to the promoter of the CDKN1A gene, which encodes the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to cell cycle arrest, primarily at the G1/S checkpoint. By inhibiting PCAF, this compound is predicted to reduce p53 acetylation, thereby downregulating p21 expression and preventing cell cycle arrest.

Caption: this compound inhibits PCAF-mediated p53 acetylation, leading to reduced p21 expression and cell cycle progression.

This compound and Apoptosis

PCAF is also implicated in the regulation of apoptosis through multiple mechanisms. One pathway involves the transcription factor GLI1, a key component of the Hedgehog signaling pathway. PCAF can acetylate GLI1, preventing its nuclear translocation and subsequent activation of anti-apoptotic genes like BCL2. By inhibiting PCAF, this compound may lead to increased nuclear GLI1 activity, higher BCL2 levels, and a corresponding decrease in the pro-apoptotic protein BAX, ultimately inhibiting apoptosis.

Caption: this compound may modulate apoptosis by altering the PCAF-GLI1-BCL2/BAX signaling axis.

Experimental Workflow for Assessing this compound Activity

A logical workflow for characterizing a novel PCAF inhibitor like this compound would involve a series of in vitro and cell-based assays.

Caption: A typical experimental workflow for the characterization of a PCAF inhibitor.

References

- 1. Structural basis of site-specific histone recognition by the bromodomains of human coactivators PCAF and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Site-Specific Histone Recognition by the Bromodomains of Human Coactivators PCAF and CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PCAF-IN-2 In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by modifying chromatin structure.[1][2] PCAF is involved in a variety of cellular processes, including cell cycle progression, differentiation, and metabolism.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and inflammatory conditions. PCAF-IN-2 is a potent inhibitor of PCAF with a reported IC50 value of 5.31 µM. It has demonstrated anti-tumor activity in various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HePG2 | Liver Cancer | 3.06 | |

| MCF-7 | Breast Cancer | 5.69 | |

| PC3 | Prostate Cancer | 7.56 | |

| HCT-116 | Colon Cancer | 2.83 |

Signaling Pathway

Caption: A diagram of the PCAF signaling pathway.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the in vitro cellular effects of this compound.

1. Cell Proliferation/Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HePG2, MCF-7, PC3, HCT-116)

-

Complete growth medium (specific to each cell line)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Harvest and count cells, then resuspend in complete growth medium to the desired seeding density (typically 2,000-10,000 cells/well, optimize for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Caption: Workflow for the cell viability assay.

2. Cell Cycle Analysis

This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.

-

Materials:

-

HePG2 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-